![molecular formula C7H7N3O2 B12850301 4-Methoxyisoxazolo[5,4-b]pyridin-3-amine](/img/structure/B12850301.png)
4-Methoxyisoxazolo[5,4-b]pyridin-3-amine
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Overview
Description
4-Methoxyisoxazolo[5,4-b]pyridin-3-amine is a heterocyclic compound that belongs to the family of isoxazolo[5,4-b]pyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a pyridine ring fused with an isoxazole ring, with a methoxy group attached to the isoxazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxyisoxazolo[5,4-b]pyridin-3-amine typically involves the annulation of a pyridine ring to a 4-aminoisoxazole. One common method is the reaction of 3-fluoropyridine derivatives with appropriate N–O nucleophiles in the presence of a base such as sodium hydride (NaH) in dimethylformamide (DMF) . Another approach involves the use of amorphous carbon-supported sulfonic acid (AC-SO3H) as a catalyst in ethanol, which facilitates the formation of the isoxazole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the use of solid acid catalysts and environmentally friendly solvents like ethanol suggests potential scalability for industrial applications.
Chemical Reactions Analysis
Types of Reactions
4-Methoxyisoxazolo[5,4-b]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: NaH in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 4-Methoxyisoxazolo[5,4-b]pyridin-3-amine as a scaffold for developing anticancer agents. The compound has been evaluated for its efficacy against various cancer cell lines. For instance, compounds derived from similar isoxazole structures have demonstrated significant antiproliferative effects on human tumor cell lines such as HeLa and HCT116. The mechanism often involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
Table 1: Antiproliferative Effects on Cancer Cell Lines
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | HeLa | 0.36 |
This compound | HCT116 | 1.8 |
Similar Derivative A | A375 | 0.25 |
Source: Adapted from recent pharmacological studies .
Neuroprotective Properties
The compound has also been investigated for neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's. Research indicates that derivatives of isoxazole compounds can inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine, thereby enhancing cholinergic signaling and potentially improving cognitive function.
Antimicrobial Activity
The antimicrobial properties of this compound have been explored against various bacterial strains. Studies show that derivatives exhibit selective activity against Gram-positive bacteria while showing less efficacy against Gram-negative strains.
Table 2: Antimicrobial Efficacy
Bacterial Strain | Activity Level |
---|---|
Bacillus cereus | High |
Escherichia coli | Moderate |
Source: Findings from microbiological evaluations .
Anti-inflammatory Effects
In addition to its antimicrobial properties, the compound has shown promise in reducing inflammation in vitro. This is particularly relevant in conditions such as arthritis and other inflammatory diseases where cytokine levels are elevated.
Polymer Chemistry
This compound can be utilized in polymer chemistry as a functional monomer to enhance the properties of polymers used in drug delivery systems. Its incorporation into polymer matrices can improve solubility and bioavailability of drugs.
Table 3: Properties of Polymers with Functional Monomers
Polymer Type | Enhancement Type |
---|---|
Drug Delivery Systems | Increased solubility |
Coatings | Improved adhesion |
Mechanism of Action
The mechanism of action of 4-Methoxyisoxazolo[5,4-b]pyridin-3-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of cytochrome P450 enzymes by binding to the active site and preventing substrate access . This inhibition can lead to the modulation of various metabolic pathways, making it a potential candidate for drug development.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridines: These compounds share a similar fused ring structure but differ in the position and type of heteroatoms.
Isoxazolo[4,5-b]pyridines: These compounds have a different fusion pattern of the isoxazole and pyridine rings.
Uniqueness
4-Methoxyisoxazolo[5,4-b]pyridin-3-amine is unique due to its specific substitution pattern and the presence of a methoxy group, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C7H7N3O2 |
---|---|
Molecular Weight |
165.15 g/mol |
IUPAC Name |
4-methoxy-[1,2]oxazolo[5,4-b]pyridin-3-amine |
InChI |
InChI=1S/C7H7N3O2/c1-11-4-2-3-9-7-5(4)6(8)10-12-7/h2-3H,1H3,(H2,8,10) |
InChI Key |
AJDYMYFAFLHROU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=NOC2=NC=C1)N |
Origin of Product |
United States |
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